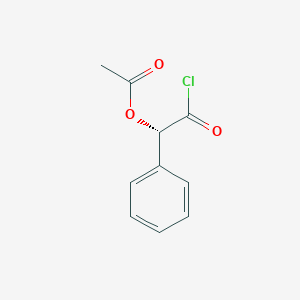

(S)-2-chloro-2-oxo-1-phenylethyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S)-2-chloro-2-oxo-1-phenylethyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-7(12)14-9(10(11)13)8-5-3-2-4-6-8/h2-6,9H,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERNQQVIUAZUHY-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-chloro-2-oxo-1-phenylethyl acetate typically involves the esterification of (S)-2-chloro-2-oxo-1-phenylethanol with acetic acid or an acetic acid derivative. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, typically at room temperature, and yields the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and sustainable is often explored .

Chemical Reactions Analysis

Types of Reactions

(S)-2-chloro-2-oxo-1-phenylethyl acetate can undergo various chemical reactions, including:

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products Formed

Hydrolysis: (S)-2-chloro-2-oxo-1-phenylethanol and acetic acid.

Reduction: (S)-2-chloro-2-oxo-1-phenylethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-chloro-2-oxo-1-phenylethyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-chloro-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access . Additionally, its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects .

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-2-Chloro-2-oxo-1-phenylethyl Acetate

The enantiomer, (R)-2-chloro-2-oxo-1-phenylethyl acetate, shares the same molecular formula (C₁₀H₉ClO₃ ) and physical properties (density: 1.265 g/cm³ ) but differs in stereochemistry . Key distinctions include:

- Synthesis: The (S)-enantiomer is derived from (S)-O-acetylmandelic acid, while the (R)-enantiomer may require chiral inversion techniques, such as the Mitsunobu reaction, to alter configuration .

- Biological Activity : Enantiomers of structurally related compounds (e.g., 9-hydroxystearic acid derivatives) exhibit divergent antiproliferative effects, suggesting similar stereospecific behavior for these acyl chlorides .

Structural Analogs: (S)-(-)-2-Acetoxypropionyl Chloride

(S)-(-)-2-Acetoxypropionyl chloride (C₅H₇ClO₃ , MW: 150.56 g/mol) shares functional groups (acetyloxy, chloro-oxo) but differs in backbone structure (propionyl vs. phenylethyl) :

Functional Group Variants: O-Acetylmandelic Acid Chloride and Amides

- O-Acetylmandelic Acid Chloride: A synonym for (S)-2-chloro-2-oxo-1-phenylethyl acetate, emphasizing its role as a reactive acylating agent .

- 2-(2-Chlorophenyl)-2-oxo-N-phenylacetamide: Replaces the ester with an amide group, altering solubility and stability.

Data Table: Comparative Analysis

Biological Activity

(S)-2-chloro-2-oxo-1-phenylethyl acetate, with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies.

Chemical Structure and Properties

The compound features a chloro group, a keto group, and an acetate moiety. These structural characteristics contribute to its reactivity and biological interactions. The presence of the phenyl group attached to the carbon bearing the chloro and keto functionalities enhances its chemical behavior, making it a candidate for various biological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition could potentially lead to therapeutic effects in various diseases.

- Receptor Modulation : The compound may interact with specific cellular receptors, influencing various signaling pathways. Such interactions can have implications for drug development.

Potential Applications

Due to its unique structure, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for further drug development due to its enzyme inhibitory properties.

- Biochemical Research : It can serve as a tool for studying enzyme mechanisms and receptor interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with readily available precursors.

- Reaction Conditions : Specific conditions such as temperature and solvent choice are optimized to achieve high yield and purity.

- Characterization : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Phenylacetic Acid | Lacks chloro and keto groups | Less reactive due to absence of halogen and keto |

| 2-Chloro-2-Oxo-1-Phenylethanol | Contains a hydroxyl group instead of an acetate group | Alters reactivity profile significantly |

| 2-Chloro-2-Oxo-1-Phenylpropanoic Acid | Similar structure but features a propanoic acid group | Affects solubility and reactivity |

The presence of both chloro and keto functionalities in this compound renders it unique among these compounds, allowing for diverse chemical transformations and biological activities.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.